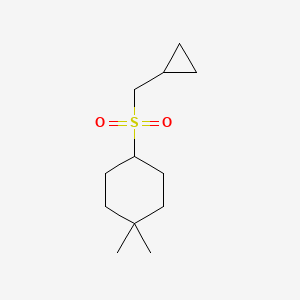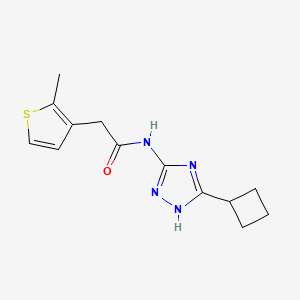![molecular formula C19H20N6O B6771987 (6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6771987.png)
(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that features a pyridazine ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and triazole intermediates, followed by their coupling with a piperidine derivative.
Pyridazine Intermediate Synthesis: The pyridazine ring can be synthesized via the condensation of appropriate hydrazine derivatives with diketones under acidic conditions.
Triazole Intermediate Synthesis: The triazole ring is often formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyridazine and triazole intermediates with a piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-4-yl)piperidin-1-yl]methanone: Similar structure but with a different position of the triazole ring.
(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,3-triazol-5-yl)piperidin-1-yl]methanone: Similar structure but with a different triazole ring.
Uniqueness
The uniqueness of (6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-10-16(11-20-22-13)19(26)25-9-5-8-15(12-25)18-21-17(23-24-18)14-6-3-2-4-7-14/h2-4,6-7,10-11,15H,5,8-9,12H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSEJXQFFMQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)N2CCCC(C2)C3=NC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B6771904.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(4-fluorophenyl)morpholine](/img/structure/B6771918.png)
![3-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B6771940.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-methyl-6-phenylmorpholine](/img/structure/B6771948.png)

![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(2-fluorophenyl)morpholine](/img/structure/B6771962.png)
![2-(3-Chloro-4-fluorophenyl)-4-[1-(1-cyclohexyltetrazol-5-yl)ethyl]morpholine](/img/structure/B6771967.png)
![N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine](/img/structure/B6771972.png)
![N-methyl-N-[8-(6-methylpyridazine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B6771977.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(3-methoxyphenyl)morpholine](/img/structure/B6771985.png)
![2-[1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6771989.png)

![2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B6772006.png)
![4-(2-Benzo[e][1]benzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one](/img/structure/B6772010.png)
